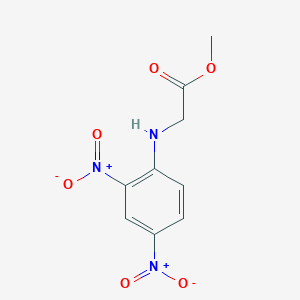

Methyl n-(2,4-dinitrophenyl)glycinate

Description

Methyl N-(2,4-dinitrophenyl)glycinate is a glycine derivative characterized by a 2,4-dinitrophenyl (DNP) group attached to the amino nitrogen of glycine, with a methyl ester at the carboxyl terminus. Its molecular formula is C₉H₈N₃O₆, and its CAS registry number is 1084-76-0 . The compound’s structure (Figure 1) features two nitro groups at the 2- and 4-positions of the phenyl ring, which confer strong electron-withdrawing properties. These nitro groups enhance electrophilicity, making the compound reactive in nucleophilic substitution and coordination chemistry . It is primarily used in research settings, including the synthesis of coordination complexes (e.g., Fe(II) Schiff base complexes) and as a precursor in biochemical labeling studies .

Properties

CAS No. |

5310-51-0 |

|---|---|

Molecular Formula |

C9H9N3O6 |

Molecular Weight |

255.18 g/mol |

IUPAC Name |

methyl 2-(2,4-dinitroanilino)acetate |

InChI |

InChI=1S/C9H9N3O6/c1-18-9(13)5-10-7-3-2-6(11(14)15)4-8(7)12(16)17/h2-4,10H,5H2,1H3 |

InChI Key |

UGQLSPNTUYLLSP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of Methyl N-(2,4-dinitrophenyl)glycinate include derivatives with modified aryl groups or sulfonyl substituents (Table 1).

Key Insights :

- Electron-withdrawing vs. donating groups : The 2,4-dinitrophenyl group’s nitro substituents enhance electrophilicity, enabling reactions with nucleophiles like hydrazine (see Section 2.3). In contrast, methoxy groups in dimethoxy analogs (e.g., Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate) reduce reactivity due to electron donation .

- Steric effects : Bulky substituents (e.g., phenylsulfonyl in dichlorophenyl derivatives) limit accessibility to the reaction center, as seen in discontinued products like Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate .

Reactivity in Nucleophilic Substitution

Evidence from hydrazine reactions with 2,4-dinitrophenyl derivatives (Table 2) highlights the kinetic advantages of nitro groups.

Key Insights :

- Leaving group ability : The 2,4-dinitrophenyl group facilitates nucleophilic substitution due to the strong electron-withdrawing nitro groups, which stabilize the transition state. Reactivity decreases with heavier leaving groups (e.g., –SO₂Ph vs. –OMe) due to poorer leaving ability and increased steric demands .

- Thermodynamics : Higher ΔH° and negative ΔS° values for sulfone derivatives indicate less favorable kinetics compared to methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.